molecular formula C5H4ClIS B12289148 5-Chloro-3-iodo-2-methylthiophene

5-Chloro-3-iodo-2-methylthiophene

Cat. No.: B12289148
M. Wt: 258.51 g/mol
InChI Key: UBURVSTVPDWNJC-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-2-methylthiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine and iodine atoms in the thiophene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-2-methylthiophene typically involves halogenation reactions. One common method is the iodination of 5-chloro-2-methylthiophene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-2-methylthiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the substituent introduced, products can include various functionalized thiophenes.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

5-Chloro-3-iodo-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methylthiophene: Another halogenated thiophene with similar reactivity but different substitution pattern.

    5-Chloro-2-methylthiophene: Lacks the iodine atom, leading to different chemical properties and reactivity.

    3-Iodo-2-methylthiophene: Similar structure but without the chlorine atom.

Uniqueness

5-Chloro-3-iodo-2-methylthiophene is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C5H4ClIS

Molecular Weight

258.51 g/mol

IUPAC Name

5-chloro-3-iodo-2-methylthiophene

InChI

InChI=1S/C5H4ClIS/c1-3-4(7)2-5(6)8-3/h2H,1H3

InChI Key

UBURVSTVPDWNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Cl)I

Origin of Product

United States

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